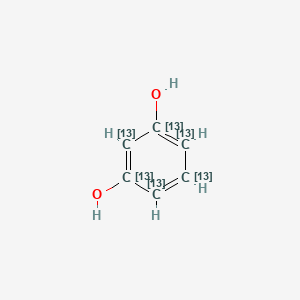

Resorcinol-13C6

概述

描述

Resorcinol-13C6 is a variant of resorcinol where all the carbon atoms are replaced by carbon-13 isotopes . It has the molecular formula 13C6H6O2 .

Synthesis Analysis

The synthesis of resorcinol derivatives has been studied, with high yield being a key focus . The precursor material used in these studies could potentially be adapted for the synthesis of Resorcinol-13C6 .

Molecular Structure Analysis

Resorcinol-13C6 has a molecular weight of 116.067 g/mol . Its structure has been analyzed using quantum mechanical calculations and spectroscopic techniques . These studies have provided insights into the stationary points (transition states and intermediate species) leading to the formation of the dimer .

Chemical Reactions Analysis

The oxidation of resorcinol, which would also apply to Resorcinol-13C6, is a complex process. Studies have shown that resorcinol undergoes a 1H+ 1e oxidation at pH < pKa1 and a 1e oxidation at pH > pKa2 to form radicals . These radicals then readily react to form dimers/polymers deposited on the electrode surface .

Physical And Chemical Properties Analysis

Resorcinol-13C6 has a density of 1.3±0.1 g/cm3 and a molar refractivity of 30.0±0.3 cm3 . Its surface tension is 57.2±3.0 dyne/cm and its molar volume is 86.3±3.0 cm3 .

科学研究应用

Isotopic Abundance Ratio Analysis

The isotopic abundance ratio analysis of Resorcinol-13C6 using Gas Chromatography-Mass Spectrometry (GC-MS) technique has shown significant applications in fields such as agriculture, food authenticity, biochemistry, metabolism, and medical research. A study demonstrated that biofield energy treatment on Resorcinol-13C6 could alter its isotopic abundance ratios, suggesting potential alterations in physicochemical properties, which could be valuable in pharmaceutical and chemical industries for the synthesis of various compounds (Trivedi et al., 2016).

Characterization of Physical, Spectral, and Thermal Properties

Another application involves the biofield treatment of Resorcinol-13C6 to study the alterations in its physical, spectral, and thermal properties. This research indicated that such treatments could significantly decrease the crystallite size, potentially improving the spreadability and bioavailability in topical formulations, and increasing the rate of reaction when used as an intermediate (Trivedi et al., 2015).

Environmental and Occupational Exposure

Research on environmental and occupational exposure to Resorcinol-13C6 in Finland assessed the exposure levels in various settings, including hairdresser work and manufacture of rubber products. This study provided insights into the background exposure levels of Resorcinol-13C6 among non-occupationally exposed volunteers and highlighted the importance of monitoring such exposure to mitigate potential health risks (Porras et al., 2018).

Voltammetric Determination in Water Samples

The development of a method for the selective voltammetric determination of Resorcinol-13C6 in water samples using an iron(III) doped zeolite-graphite composite modified glassy carbon electrode demonstrated the potential for monitoring environmental pollution. This research highlighted the importance of selective and sensitive detection methods for phenolic compounds like Resorcinol-13C6 in water, ensuring environmental safety and compliance with regulatory standards (Amare & Begashaw, 2019).

安全和危害

Resorcinol, which Resorcinol-13C6 is based on, is considered hazardous. Inhalation of vapors or dust can cause irritation of the respiratory tract . Ingestion can cause burns of mucous membranes, severe diarrhea, pallor, sweating, weakness, headache, dizziness, tinnitus, shock, and severe convulsions . It may also cause siderosis of the spleen and tubular injury to the kidney .

未来方向

While specific future directions for Resorcinol-13C6 were not found in the retrieved sources, research into resorcinol and its derivatives continues to be an active field. This includes studies into the synthesis of new resorcinol derivatives , the analysis of its molecular structure , and the investigation of its chemical reactions .

属性

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475481 | |

| Record name | Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.067 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resorcinol-13C6 | |

CAS RN |

953390-31-3 | |

| Record name | Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

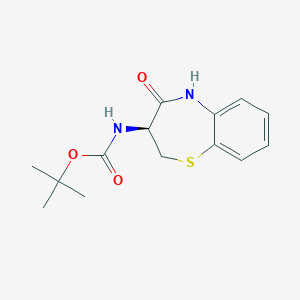

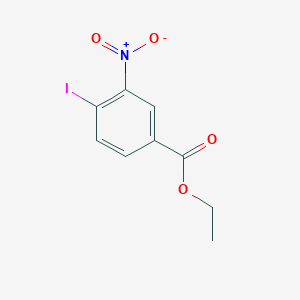

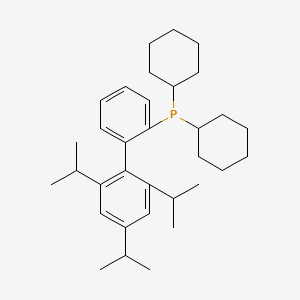

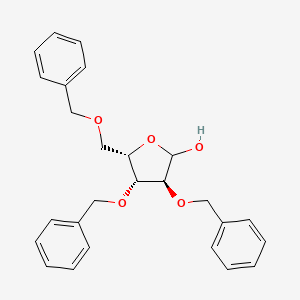

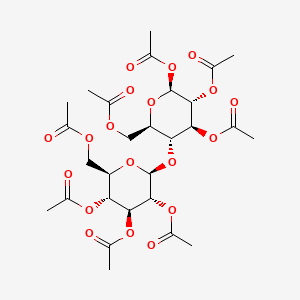

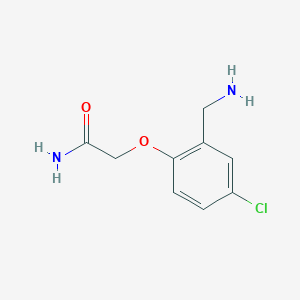

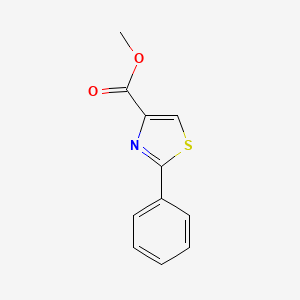

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)

![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)